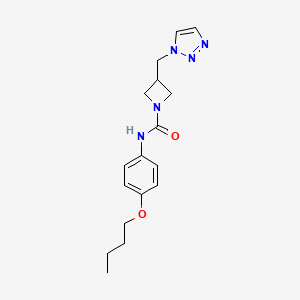![molecular formula C12H13NO3 B2602029 2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid CAS No. 1368503-69-8](/img/structure/B2602029.png)
2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid” is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 . It is used as a reagent in the preparation of pyrazolopyridines as PDE4B inhibitors .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One approach involves the reaction of 2-(3-methylthiophen-2-yl)succinic acid with aminoalkylmorpholine or 1-(3-aminopropyl)-4-phenylpiperazine . Another method involves the reaction of Methyl alpha-chlorophenylacetate with Methyl 4-aminobutyrate hydrochloride in the presence of a tertiary base .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
The chemical reactions involving “this compound” are primarily related to its use as a reagent in the preparation of other compounds . For instance, it is used in the synthesis of pyrazolopyridines .Physical And Chemical Properties Analysis
This compound has a molecular weight of 219.24 . Further physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.科学的研究の応用
X-ray Crystallographic Analysis
Research has delved into the structural analysis of compounds with similar frameworks, such as the study on pentacoordinated organogermanium compounds. The X-ray crystallography of these compounds, including those with thioacetic acid derivatives, reveals pentacoordinated structures indicating the potential for complex formation and stability, which could be relevant for designing new materials or chemical catalysts (Takeuchi et al., 2003).
Quantum Chemical Investigations
Quantum chemical and DFT studies on pyrrolidinones and related structures provide insights into their electronic properties, such as HOMO, LUMO energy levels, and molecular densities. These investigations are crucial for understanding the reactivity and stability of these compounds, which could have implications for their use in electronic materials or as molecular probes (Bouklah et al., 2012).
Synthesis and Chemical Reactions
Several studies have focused on the synthesis and functionalization of pyrrolidine and related compounds. For instance, the synthesis of 7'-arylidenespiro[indoline-3,1'-pyrrolizines] and similar compounds via [3+2] cycloaddition and β-C-H functionalized pyrrolidine demonstrates the versatility of pyrrolidine derivatives in organic synthesis. These reactions are foundational for creating complex molecules with potential applications in drug development and material science (Huang et al., 2019).
Photophysical Properties and Material Applications
The study of heterocyclic compounds like pyridylthiazoles, which exhibit high luminescence and quantum yields, highlights the potential of pyrrolidine derivatives in optoelectronic applications. Their unique photophysical properties make them candidates for use as laser dyes or in metal sensing technologies (Grummt et al., 2007).
Organic and Medicinal Chemistry
The exploration of 2-aryl(pyrrolidin-4-yl)acetic acids and their role as potent agonists of sphingosine-1-phosphate (S1P) receptors underscores the therapeutic relevance of these compounds. Such research indicates the potential for developing new treatments based on the modulation of S1P receptor activity (Yan et al., 2006).
将来の方向性
The future directions for “2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid” could involve its use in the synthesis of new pyrrolidine compounds with different biological profiles . Its use as a reagent in the preparation of other compounds suggests potential for further exploration in medicinal chemistry .
生化学分析
Biochemical Properties
2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid plays a crucial role in biochemical reactions, particularly as a reagent in the preparation of pyrazolopyridines, which are known to inhibit PDE4B enzymes . This compound interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been used in the synthesis of biologically active compounds exhibiting psychotropic and cerebroprotective effects . The nature of these interactions often involves binding to active sites of enzymes, thereby modulating their catalytic activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of this compound exhibit psychotropic and cerebroprotective effects, indicating its potential impact on neuronal cells . Additionally, it may affect other cell types by altering metabolic pathways and influencing the expression of genes involved in cellular stress responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions . This compound’s ability to modulate enzyme activity is particularly significant in the context of its use as a reagent in the preparation of inhibitors for specific enzymes like PDE4B . Changes in gene expression induced by this compound further contribute to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that the rate of alkylation of this compound decreases over time, leading to the formation of by-products . These temporal changes can affect the compound’s efficacy and the outcomes of biochemical experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These interactions can influence metabolic flux and the levels of specific metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles within the cell . Its localization can affect its interactions with other biomolecules and its overall biochemical activity.
特性
IUPAC Name |
2-[3-(2-oxopyrrolidin-1-yl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11-5-2-6-13(11)10-4-1-3-9(7-10)8-12(15)16/h1,3-4,7H,2,5-6,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWVWWWUWFEZKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368503-69-8 |
Source


|
| Record name | 2-[3-(2-oxopyrrolidin-1-yl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((1H-benzo[d]imidazol-2-yl)thio)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2601946.png)
![2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(dimethylamino)acrylonitrile](/img/structure/B2601947.png)
![2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2601949.png)
![6-(1H-pyrazol-1-yl)-2-{[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2601951.png)

![(5Z)-5-[[2-(2-hydroxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2601955.png)
![N-(2,4-difluorophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2601958.png)
![5-(4-Fluorophenyl)-6-[2-(4-methylpiperazino)ethyl]-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2601959.png)
![(S)-Tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2601960.png)

![Bicyclo[1.1.1]pentane-1,3-diyldimethanol](/img/structure/B2601964.png)



